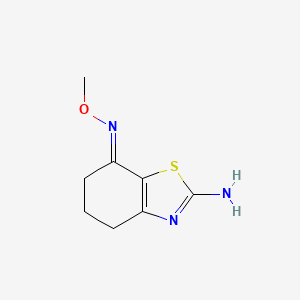![molecular formula C25H29N5O3 B2993685 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide CAS No. 1396812-65-9](/img/structure/B2993685.png)
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Anticonvulsant Activity
Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which are structurally related to N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide, shows promising anticonvulsant activities. These compounds exhibit broad spectra of activity across various preclinical seizure models, demonstrating significant protection and a favorable safety profile compared to some clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Antifungal Effects
Studies on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound, similar in structure to the chemical , indicate potential antifungal properties. These compounds have been shown to be effective against types of fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential application in developing new antifungal agents (Jafar et al., 2017).
Cognitive Impairment Treatment
Research on 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide, has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors show promise in the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders (Li et al., 2016).
Antiarrhythmic and Antihypertensive Effects
Compounds with a structure including 3-(4-arylpiperazin-1-yl)propyl moiety, akin to the subject chemical, have been synthesized and tested for their antiarrhythmic and antihypertensive activity. These compounds have shown strong effects in these areas, particularly those with specific substituents, suggesting potential in treating cardiovascular disorders (Malawska et al., 2002).
properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-19(33-22-10-8-21(32-2)9-11-22)25(31)28-23-16-24(27-18-26-23)30-14-12-29(13-15-30)17-20-6-4-3-5-7-20/h3-11,16,18-19H,12-15,17H2,1-2H3,(H,26,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKWXRABOUPEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=CC=C3)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2993603.png)

![4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2993605.png)

![1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2993608.png)

![2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2993610.png)



![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2993620.png)
![1-(Azepan-1-yl)-2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2993624.png)
